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molecular formula C13H11NO3 B8432658 2-Nitro-3'-methoxybiphenyl

2-Nitro-3'-methoxybiphenyl

Cat. No. B8432658
M. Wt: 229.23 g/mol
InChI Key: FXCKQJIDZUXYTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06441017B1

Procedure details

3-Methoxyphenyl boronic acid (7.4 g, 48.71 mmol), 1-bromonitrobenzene (10.25 g, 40.59 mmol) and K2CO3 (28.05 g, 202.9 mmol) were dissolved in H2O (85 mL) and ethylene glycol dimethyl ether (170 mL). The solution was degassed, Pd(PPh3)4 (1.7 g, 1.50 mmol) was added and the vessel was heated to 110° C. under argon for 5 hours. The reaction was cooled, diluted with water and extracted with EtOAc (3×). The combined organic extracts were dried over Na2SO4, filtered and concentrated in vacuo. The residue was crystallized from EtOAc/Hex. The mother liquor was concentrated in vacuo and chromatographed on silica gel, eluting with a gradient of 1 to 10% EtOAc in hexanes, to yield the above-titled compound.
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
10.25 g
Type
reactant
Reaction Step One
Name
Quantity
28.05 g
Type
reactant
Reaction Step One
Name
Quantity
85 mL
Type
solvent
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
1.7 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5](B(O)O)[CH:6]=[CH:7][CH:8]=1.Br[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[N+:19]([O-:21])=[O:20].C([O-])([O-])=O.[K+].[K+]>O.COCCOC.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=2[N+:19]([O-:21])=[O:20])[CH:6]=[CH:7][CH:8]=1 |f:2.3.4,^1:38,40,59,78|

Inputs

Step One
Name
Quantity
7.4 g
Type
reactant
Smiles
COC=1C=C(C=CC1)B(O)O
Name
Quantity
10.25 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
28.05 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
85 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
170 mL
Type
solvent
Smiles
COCCOC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
1.7 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was degassed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from EtOAc/Hex
CONCENTRATION
Type
CONCENTRATION
Details
The mother liquor was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel
WASH
Type
WASH
Details
eluting with a gradient of 1 to 10% EtOAc in hexanes

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1)C1=C(C=CC=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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